molecular formula C22H27N5 B14256242 N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine CAS No. 423719-90-8

N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine

Cat. No.: B14256242
CAS No.: 423719-90-8
M. Wt: 361.5 g/mol
InChI Key: KSRTWWNHJPDODS-UHFFFAOYSA-N
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Description

N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C20H23N5. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . This compound is characterized by its three pyridine rings attached to an ethane-1,2-diamine backbone, which provides multiple coordination sites for metal binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

    Coordination Reactions: Forms stable complexes with transition metals.

    Substitution Reactions: The pyridine rings can participate in electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reaction conditions[][3].

Common Reagents and Conditions

    Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.

    Substitution Reactions: Electrophiles like halogens or nitro groups in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride[][3].

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with enhanced stability and specific properties.

    Substituted Derivatives: Compounds with modified pyridine rings, which can exhibit different chemical and physical properties[][3].

Mechanism of Action

The mechanism of action of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological targets, potentially affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its three pyridine rings, which provide multiple coordination sites for metal binding. This feature enhances its ability to form stable and versatile metal complexes, making it a valuable ligand in various applications .

Properties

CAS No.

423719-90-8

Molecular Formula

C22H27N5

Molecular Weight

361.5 g/mol

IUPAC Name

N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C22H27N5/c1-2-26(17-20-9-3-6-12-23-20)15-16-27(18-21-10-4-7-13-24-21)19-22-11-5-8-14-25-22/h3-14H,2,15-19H2,1H3

InChI Key

KSRTWWNHJPDODS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3

Origin of Product

United States

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